Doripenem is a broad-spectrum carbapenem antibiotic known for its bactericidal activity and resistance to beta-lactamase degradation. It is particularly effective against a variety of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter species, which are known for their multidrug resistance. Doripenem's ability to bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis makes it a potent option for treating serious bacterial infections, such as complicated intra-abdominal infections (cIAIs), complicated urinary tract infections (cUTIs), and nosocomial pneumonia137.
Doripenem exerts its antibacterial effects by targeting PBPs, which are essential for bacterial cell wall synthesis. By binding to PBPs, particularly PBPs 2 and 3, doripenem inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall destabilization and bacterial lysis. This mechanism is effective against a wide range of bacteria, including those that produce beta-lactamases, which are enzymes that typically confer resistance to beta-lactam antibiotics. Doripenem has been shown to be stable against various beta-lactamases, including extended-spectrum and AmpC beta-lactamases, although it is inactivated by certain other enzymes such as class A KPC enzymes, class B metallo-beta-lactamases, and class D enzymes13.
Doripenem's antimicrobial activity has been extensively evaluated through global surveillance reports and clinical development studies. It has demonstrated high potency against oxacillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, and various Streptococcus species. Its activity against Enterobacteriaceae surpasses that of other carbapenems like imipenem, and it remains effective against extended-spectrum beta-lactamase-producing strains of Escherichia coli and Klebsiella pneumoniae. Doripenem also shows significant activity against problematic pathogens such as Pseudomonas aeruginosa and Acinetobacter species, including strains resistant to other beta-lactams24567.
Clinical trials have established doripenem's noninferiority to other antibiotics in treating cIAIs, cUTIs, and nosocomial pneumonia. It has been compared favorably to meropenem, levofloxacin, imipenem, and piperacillin/tazobactam in terms of clinical cure rates. Adverse events associated with doripenem are similar to those of other antibiotics, with gastrointestinal and central nervous system effects being the most common. However, doripenem should be used cautiously in patients receiving valproic acid due to potential drug interactions3.
Doripenem's stability against numerous beta-lactamases, low adverse-event potential, and potent activity against difficult-to-treat pathogens like P. aeruginosa and Acinetobacter baumannii make it an attractive option in clinical practice. It is approved for the treatment of cIAIs and cUTIs and has been successfully used in the treatment of nosocomial and ventilator-associated pneumonia. Its role in clinical practice is significant, especially in cases where multidrug-resistant Gram-negative organisms or polymicrobial infections are suspected78.
The crystal chemistry of doripenem has been studied to ensure quality control and legal protection in pharmaceutical manufacturing. Different hydrated forms of doripenem, such as the monohydrate and dihydrate, have been characterized, and their structural interconversions have been analyzed. This knowledge is crucial for the accurate quantitative analysis of doripenem in polycrystalline or amorphous drug formulations, which is important for industrial process control9.
Doripenem has shown broad-spectrum activity against anaerobic bacteria, including all Bacteroides fragilis group species and Clostridium difficile. Its efficacy in treating mixed aerobic/anaerobic infections has been demonstrated in clinical trials, where it was found to be noninferior to meropenem. The activity of doripenem against anaerobes is comparable to other carbapenems, making it a valuable option for treating infections where anaerobes are involved10.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6